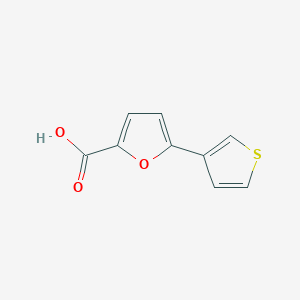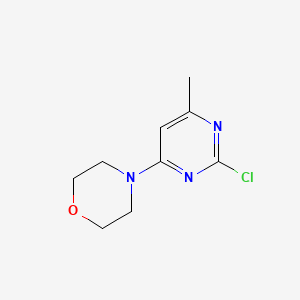
4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine
Overview
Description
4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine (4-CMP) is a heterocyclic compound that has been studied extensively in the scientific research community due to its unique properties. It is a versatile molecule that has a variety of applications in the fields of chemistry, biochemistry, and pharmacology. 4-CMP has been used to synthesize a wide range of compounds, and it has also been studied for its potential use as a drug or therapeutic agent.
Scientific Research Applications
4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine has a variety of scientific research applications, including the synthesis of other compounds, the study of enzyme inhibitors, and the study of drug metabolism. 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine can be used as a starting material for the synthesis of other compounds, such as 2-chloro-6-methylpyrimidin-4-yl)morpholine-5-carboxylic acid (4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine-5-COOH), which is an important intermediate in the synthesis of several drugs. 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine has also been studied as an inhibitor of several enzymes, including acetylcholinesterase and cyclooxygenase-2, and as a substrate for drug metabolism.
Mechanism Of Action
The mechanism of action of 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine is not yet fully understood, but it is believed to involve the inhibition of several enzymes and the inhibition of drug metabolism. 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine is known to inhibit acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine is also known to inhibit cyclooxygenase-2, which is an enzyme involved in the production of prostaglandins, which are important mediators of inflammation. In addition, 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine is known to inhibit drug metabolism, which may be due to its ability to bind to enzymes involved in drug metabolism.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine are not yet fully understood, but it is known to have a variety of effects on the body. 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine is known to have anti-inflammatory, anticonvulsant, and antinociceptive effects, and it has also been studied for its potential anti-cancer effects. 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine has been shown to inhibit the growth of several cancer cell lines in vitro, and it has also been shown to reduce the growth of tumors in animal models. In addition, 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine has been shown to have neuroprotective effects, and it has been studied for its potential use in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
The use of 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine in laboratory experiments has several advantages and limitations. One of the main advantages of using 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine is that it is a relatively inexpensive and easily obtainable compound. Additionally, 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine has a variety of applications in the laboratory, including the synthesis of other compounds, the study of enzyme inhibitors, and the study of drug metabolism. However, one of the main limitations of using 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine is that it is a highly toxic compound, and it should be handled with care in the laboratory. Additionally, 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine has a relatively short half-life, and it may not be suitable for long-term experiments.
Future Directions
The potential future directions for 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine are numerous, and they include the development of new synthesis methods, the study of novel therapeutic applications, and the exploration of new biochemical and physiological effects. Additionally, future research could focus on the development of new delivery systems for 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine, as well as the development of new methods for its detection and quantification. Finally, future research could explore the potential of 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine as a drug or therapeutic agent, as well as its potential use in the treatment of various diseases and disorders.
properties
IUPAC Name |
4-(2-chloro-6-methylpyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-7-6-8(12-9(10)11-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKILHXUIAXOMDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390094 | |
| Record name | 4-(2-chloro-6-methylpyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine | |
CAS RN |
52026-43-4 | |
| Record name | 4-(2-chloro-6-methylpyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



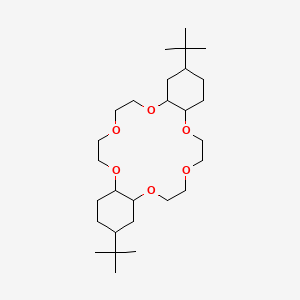
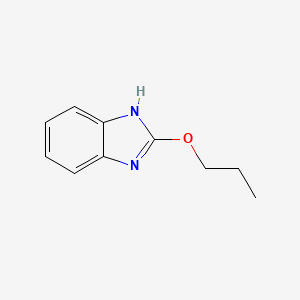
![4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1608299.png)
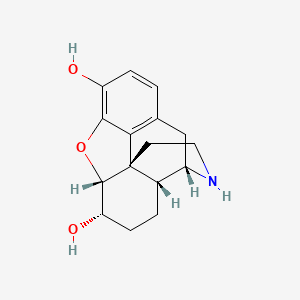
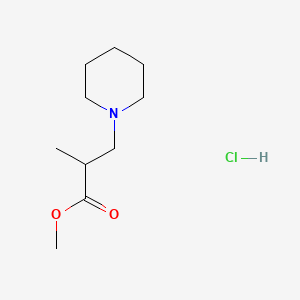
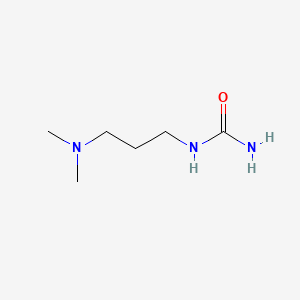
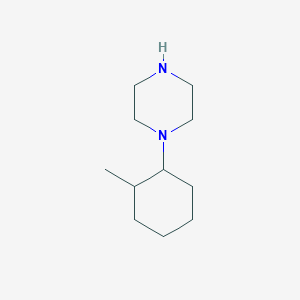
![1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[3-(oxiran-2-ylmethoxy)propyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1608305.png)
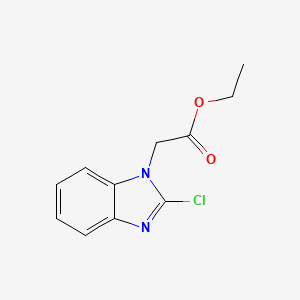
![Silane, trimethyl[(phenylsulfonyl)ethynyl]-](/img/structure/B1608310.png)
